molecular formula C10H10N2 B3125335 5-benzyl-1H-pyrazole CAS No. 32251-82-4

5-benzyl-1H-pyrazole

Cat. No.: B3125335
CAS No.: 32251-82-4
M. Wt: 158.2 g/mol
InChI Key: KTFGWHSLIOZEKH-UHFFFAOYSA-N
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Description

5-Benzyl-1H-pyrazole is a derivative of pyrazole, a class of N-heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms.

Mechanism of Action

Target of Action

5-Benzyl-1H-pyrazole, also known as 3-benzylpyrazole, is a compound that has been studied for its potential biological activitiesSimilar compounds such as benzimidazole derivatives have been reported to have anticancer properties . They have been found to inhibit tumor progression through various mechanisms . Another study suggests that pyrazole-containing compounds may interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to exhibit significant growth inhibition against certain types of cells . This suggests that this compound might interact with its targets, leading to changes that inhibit cell growth.

Biochemical Pathways

This interference leads to the death of the pathogen .

Result of Action

Related compounds have shown promising results in inhibiting cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of benzylhydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods: Industrial production of pyrazole derivatives often employs catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed coupling reactions and ruthenium-catalyzed hydrogen transfer reactions are used to produce various substituted pyrazoles efficiently .

Properties

IUPAC Name

5-benzyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-4-9(5-3-1)8-10-6-7-11-12-10/h1-7H,8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFGWHSLIOZEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32251-82-4
Record name 5-benzyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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